L-Tyrosine, 3-hydroxy-alpha-methyl-, 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester
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Overview
Description
L-Tyrosine, 3-hydroxy-alpha-methyl-, 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester is a derivative of L-Tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is characterized by the presence of a 3-hydroxy-alpha-methyl group and a 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester moiety, which impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, 3-hydroxy-alpha-methyl-, 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester typically involves the esterification of L-Tyrosine with 2-(2,2-dimethyl-1-oxopropoxy)ethyl chloride under acidic conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine, 3-hydroxy-alpha-methyl-, 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
L-Tyrosine, 3-hydroxy-alpha-methyl-, 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and metabolic diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of L-Tyrosine, 3-hydroxy-alpha-methyl-, 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes involved in amino acid metabolism and neurotransmitter synthesis. It can also influence cellular signaling pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- L-Tyrosine methyl ester
- L-Tyrosine ethyl ester
- L-Tyrosine isopropyl ester
Uniqueness
L-Tyrosine, 3-hydroxy-alpha-methyl-, 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester is unique due to the presence of the 3-hydroxy-alpha-methyl group and the 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
91548-73-1 |
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Molecular Formula |
C17H25NO6 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoyl]oxyethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C17H25NO6/c1-16(2,3)14(21)23-7-8-24-15(22)17(4,18)10-11-5-6-12(19)13(20)9-11/h5-6,9,19-20H,7-8,10,18H2,1-4H3/t17-/m0/s1 |
InChI Key |
UTPGTTGOWOJSHU-KRWDZBQOSA-N |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)OCCOC(=O)C(C)(C)C)N |
Canonical SMILES |
CC(C)(C)C(=O)OCCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N |
Origin of Product |
United States |
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